molecular formula C12H16N2O6S B13983000 Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate

Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate

Cat. No.: B13983000
M. Wt: 316.33 g/mol
InChI Key: CETSWXMOFRSYAK-UHFFFAOYSA-N
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Description

Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl ester group, a benzyloxycarbonyl group, and a sulfamoyl group attached to a glycine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate typically involves the reaction of glycine with ethyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfamoyl chloride to yield the final product. The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxycarbonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (N-((benzyloxy)carbonyl)glycinate: Similar structure but lacks the sulfamoyl group.

    Ethyl (N-((benzyloxy)carbonyl)alaninate: Contains an alanine backbone instead of glycine.

    Ethyl (N-((benzyloxy)carbonyl)valinate: Contains a valine backbone instead of glycine.

Uniqueness

Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylsulfamoylamino)acetate

InChI

InChI=1S/C12H16N2O6S/c1-2-19-11(15)8-13-21(17,18)14-12(16)20-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,16)

InChI Key

CETSWXMOFRSYAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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